1-(4-Methylphenyl)ethanol

Catalog No.
S8055277
CAS No.
5788-09-0
M.F
C9H12O
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methylphenyl)ethanol

CAS Number

5788-09-0

Product Name

1-(4-Methylphenyl)ethanol

IUPAC Name

1-(4-methylphenyl)ethanol

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3

InChI Key

JESIHYIJKKUWIS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C)O

solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Canonical SMILES

CC1=CC=C(C=C1)C(C)O

1-(4-Methylphenyl)ethanol is a member of toluenes.

1-(4-Methylphenyl)ethanol, also known as p-tolyl ethanol, is an organic compound with the molecular formula C9H12O and a molecular weight of 136.19 g/mol. It features a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a 4-methylphenyl group. This compound is slightly miscible with water and has a boiling point ranging from 218°C to 220°C. Its structure can be represented by the following InChI key: JESIHYIJKKUWIS-UHFFFAOYSA-N .

This compound is found in essential oils from plants in the ginger family and is utilized as a flavoring agent in various applications . Its unique aromatic properties contribute to its use in both food products and fragrances.

, including:

  • Oxidation: It can be oxidized to form ketones or aldehydes. For instance, oxidation using chromic acid could yield 4-methylacetophenone.
  • Esterification: Reacting with carboxylic acids can produce esters, which are often used in fragrances.
  • Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.

Specific reaction conditions such as the presence of thionyl chloride or phosphorus tribromide have been noted to yield high yields of related compounds, indicating its reactivity under various conditions .

The biological activity of 1-(4-Methylphenyl)ethanol has been explored in several studies. It exhibits antimicrobial properties, making it potentially useful in food preservation and pharmaceuticals. Additionally, it has been noted for its influence on the sensory properties of food and beverages due to its flavoring capabilities. Its presence in essential oils suggests possible therapeutic applications, although further research is needed to fully elucidate its pharmacological effects .

1-(4-Methylphenyl)ethanol can be synthesized through several methods:

  • Reduction of 4-Methylacetophenone: This involves the reduction of the ketone using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Hydrolysis of p-Tolyl Chloride: The reaction of p-tolyl chloride with water under basic conditions can yield 1-(4-Methylphenyl)ethanol.
  • Microwave-assisted synthesis: Utilizing microwave irradiation has been shown to enhance yields significantly while reducing reaction times .

The choice of synthesis method often depends on the desired purity and yield of the final product.

1-(4-Methylphenyl)ethanol finds applications across various industries:

  • Flavoring Agent: Used in food products for its pleasant aroma and taste.
  • Fragrance Industry: Incorporated into perfumes and scented products due to its aromatic properties.
  • Pharmaceuticals: Potentially used as an intermediate in the synthesis of medicinal compounds.

Its versatility makes it an important compound in both commercial and research settings .

Interaction studies involving 1-(4-Methylphenyl)ethanol have focused on its compatibility with other compounds, particularly in formulations for food and cosmetics. Its slight miscibility with water suggests limited solubility but good compatibility with organic solvents, making it suitable for various formulations. Additionally, studies indicate that it may interact with certain enzymes or receptors, warranting further investigation into its biological interactions and potential therapeutic uses .

Several compounds share structural similarities with 1-(4-Methylphenyl)ethanol. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
4-MethylacetophenoneC9H10OA ketone derivative; used as a flavoring agent
Ethyl p-tolyl etherC10H14OAn ether derivative; used in fragrances
Benzyl alcoholC7H8OA simple aromatic alcohol; widely used as a solvent
p-ToluidineC7H9NAn amine derivative; used in dyes and pharmaceuticals

Uniqueness: While many of these compounds share similar functional groups, 1-(4-Methylphenyl)ethanol is unique due to its specific hydroxyl group positioning relative to the methyl group on the aromatic ring, which influences its solubility and reactivity compared to others like 4-methylacetophenone, which lacks the hydroxyl functionality .

Physical Description

Viscous liquid with an odor similar to menthol; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS]
colourless oily liquid with a dry, menthol-like, camphoraceous odou

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

136.088815002 g/mol

Monoisotopic Mass

136.088815002 g/mol

Heavy Atom Count

10

Density

0.980-0.990

UNII

MUV6GV10SL

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzenemethanol, .alpha.,4-dimethyl-: ACTIVE

Dates

Last modified: 11-23-2023
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

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